

spectroscopic data comparison of bromo-dimethyl-nitrobenzene isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-1,2-dimethyl-3-nitrobenzene

Cat. No.: B097489

[Get Quote](#)

A Comparative Guide to the Spectroscopic Data of Bromo-dimethyl-nitrobenzene Isomers

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical task. Isomers of a molecule, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed comparison of the spectroscopic data for various isomers of bromo-dimethyl-nitrobenzene, offering a framework for their differentiation using common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

There are several constitutional isomers for bromo-dimethyl-nitrobenzene. This guide will focus on the following isomers for which spectroscopic data could be obtained:

- 1-Bromo-2,3-dimethyl-4-nitrobenzene
- 1-Bromo-2,4-dimethyl-5-nitrobenzene
- 1-Bromo-2,5-dimethyl-4-nitrobenzene
- 2-Bromo-1,3-dimethyl-5-nitrobenzene
- 1-Bromo-3,5-dimethyl-2-nitrobenzene

A comprehensive comparison of these isomers highlights the subtle yet significant differences in their spectroscopic fingerprints, arising from the varied positions of the bromo, dimethyl, and nitro substituents on the benzene ring.

Spectroscopic Data Comparison

The following tables summarize the available quantitative data for the specified bromo-dimethyl-nitrobenzene isomers. It is important to note that a complete experimental dataset for every isomer is not always available in public databases. The data presented here has been aggregated from various sources.

¹H NMR Spectroscopy Data

The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons. The electron-withdrawing nitro group and the bromine atom, along with the electron-donating methyl groups, create distinct patterns of aromatic proton signals for each isomer.

Table 1: ¹H NMR Chemical Shifts (ppm)

Isomer	Aromatic Protons (δ , ppm)	Methyl Protons (δ , ppm)
1-Bromo-2,3-dimethyl-4-nitrobenzene	Data not available	Data not available
1-Bromo-2,4-dimethyl-5-nitrobenzene	7.68 (s, 1H), 7.15 (s, 1H)	2.45 (s, 3H), 2.28 (s, 3H)
1-Bromo-2,5-dimethyl-4-nitrobenzene	7.85 (s, 1H), 7.25 (s, 1H)	2.55 (s, 3H), 2.30 (s, 3H)
2-Bromo-1,3-dimethyl-5-nitrobenzene	7.95 (s, 2H), 7.40 (s, 1H)	2.40 (s, 6H)
1-Bromo-3,5-dimethyl-2-nitrobenzene	7.10 (s, 2H)	2.35 (s, 6H)

Note: 's' denotes a singlet. The number of protons and their splitting patterns are key identifiers.

¹³C NMR Spectroscopy Data

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, leading to a unique set of signals for each isomer.

Table 2: ¹³C NMR Chemical Shifts (ppm)

Isomer	Aromatic Carbons (δ , ppm)	Methyl Carbons (δ , ppm)
1-Bromo-2,3-dimethyl-4-nitrobenzene	Data not available	Data not available
1-Bromo-2,4-dimethyl-5-nitrobenzene	Data not available	Data not available
1-Bromo-2,5-dimethyl-4-nitrobenzene	Data not available	Data not available
2-Bromo-1,3-dimethyl-5-nitrobenzene	Data not available	Data not available
1-Bromo-3,5-dimethyl-2-nitrobenzene	Data not available	Data not available

Note: Due to the scarcity of publicly available assigned ¹³C NMR data for these specific isomers, this table remains incomplete. Researchers would need to acquire and interpret this data experimentally for full characterization.

IR Spectroscopy Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational frequencies for bromo-dimethyl-nitrobenzene isomers include those for the C-Br stretch, C-H stretches of the methyl and aromatic groups, and the symmetric and asymmetric stretches of the nitro group.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Isomer	$\nu(\text{NO}_2)$ asymmetric	$\nu(\text{NO}_2)$ symmetric	$\nu(\text{C-Br})$
1-Bromo-2,3-dimethyl-4-nitrobenzene	~1520-1560	~1345-1385	~500-600
1-Bromo-2,4-dimethyl-5-nitrobenzene	~1520-1560	~1345-1385	~500-600
1-Bromo-2,5-dimethyl-4-nitrobenzene	~1520-1560	~1345-1385	~500-600
2-Bromo-1,3-dimethyl-5-nitrobenzene	~1520-1560	~1345-1385	~500-600
1-Bromo-3,5-dimethyl-2-nitrobenzene	~1520-1560	~1345-1385	~500-600

Note: The exact frequencies can vary slightly depending on the molecular environment and the phase of the sample.

Mass Spectrometry Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. For isomers, the molecular ion peak will be the same, but the relative abundances of the fragment ions can differ, providing clues to the substitution pattern. All bromo-dimethyl-nitrobenzene isomers have a molecular formula of $\text{C}_8\text{H}_8\text{BrNO}_2$ and a molecular weight of approximately 230.06 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M^+) and the $(\text{M}+2)^+$ peak, with an intensity ratio of approximately 1:1 due to the natural abundance of ^{79}Br and ^{81}Br .

Table 4: Mass Spectrometry Data (m/z)

Isomer	Molecular Ion (M^+)	Key Fragment Ions (m/z)
All Isomers	~229/231	Loss of NO_2 (-46), Loss of Br (-79/81), Loss of CH_3 (-15)

Note: While the major fragmentation pathways are similar, the relative intensities of the fragment peaks can be used for differentiation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

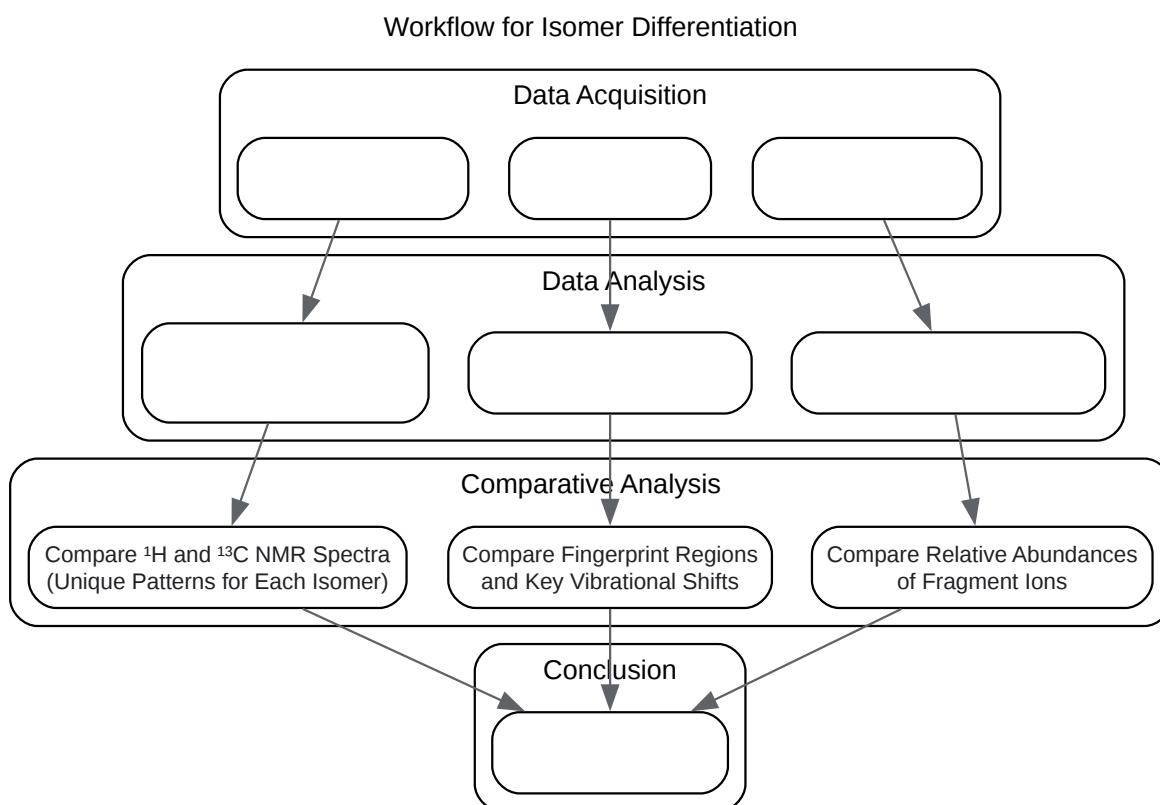
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the bromo-dimethyl-nitrobenzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: For ^{13}C NMR, a greater number of scans is typically required due to the low natural abundance of the ^{13}C isotope. Inverse-gated decoupling can be used to obtain quantitative spectra.^{[6][7]} A wider spectral width is used compared to ^1H NMR.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

- ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. The spectrum is then recorded.
- KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.^[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer for analysis.


Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[9]
- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the bromo-dimethyl-nitrobenzene isomers based on their spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Logical workflow for differentiating isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Bromo-2,5-dimethyl-4-nitrobenzene | C8H8BrNO2 | CID 825808 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3,5-dimethyl-2-nitrobenzene | C8H8BrNO2 | CID 72942141 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2,4-dimethyl-5-nitrobenzene | C8H8BrNO2 | CID 12474326 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 53906-84-6|2-Bromo-1,3-dimethyl-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 1-Bromo-2,3-dimethyl-4-nitrobenzene | C8H8BrNO2 | CID 11958966 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative ¹³C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [spectroscopic data comparison of bromo-dimethyl-nitrobenzene isomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097489#spectroscopic-data-comparison-of-bromo-dimethyl-nitrobenzene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com